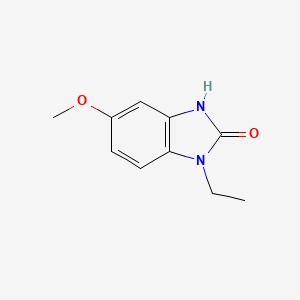
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a chemical compound with the CAS Number: 120374-68-7 . It has a molecular weight of 211.6 and is used as an intermediate in the synthesis of Chlorantraniliprole-D3 , an isotopic labeled compound of Chlorantraniliprole .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 262-263 degrees Celsius . The compound is soluble in dimethyl sulfoxide (DMSO) and DMF . Its density is predicted to be 1.463±0.06 g/cm3 .Aplicaciones Científicas De Investigación
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been studied for its potential applications in the field of organic synthesis, medicinal chemistry, and biochemistry. This compound has been found to be useful in the synthesis of various organic molecules, including those used in drug development. In addition, 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been found to be useful in the synthesis of various metal complexes, which have potential applications in the field of medicinal chemistry. Furthermore, this compound has been found to have several biochemical and physiological effects, which have been explored in numerous scientific studies.
Mecanismo De Acción
The mechanism of action of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not completely understood at this time. However, it is believed that this compound acts as a ligand in the formation of complexes with metal ions, as well as acting as a catalyst in the synthesis of various organic molecules. Additionally, 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been found to interact with several enzymes and receptors in the body, which may play a role in its biochemical and physiological effects.
Biochemical and Physiological Effects
6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been found to have several biochemical and physiological effects. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been found to interact with several receptors, including the serotonin receptor 5-HT2A, the dopamine receptor D2, and the histamine receptor H1. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in laboratory experiments has several advantages. For example, this compound is relatively inexpensive and can be easily synthesized using a variety of methods. Additionally, 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been found to have several biochemical and physiological effects, making it a useful tool for studying these effects. However, there are also several limitations to the use of this compound in laboratory experiments. For example, 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very stable, and can easily decompose when exposed to light or heat.
Direcciones Futuras
The future directions for the study of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione are numerous. For example, further research is needed to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in the field of medicinal chemistry and drug development. Furthermore, further research is needed to optimize the synthesis of this compound, as well as to develop new methods for its synthesis. Finally, further research is needed to explore the potential applications of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in the field of biochemistry and molecular biology.
Métodos De Síntesis
The synthesis of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be accomplished using a variety of methods. One of the most commonly used methods for the synthesis of this compound is the reaction of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with dimethylformamide (DMF). This reaction results in the formation of the desired product, 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, as well as several by-products. Other methods for the synthesis of this compound include the reaction of dimethylformamide with 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione in the presence of a base, such as potassium hydroxide, and the reaction of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dioneethyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with an alkyl halide, such as bromoethane, in the presence of a base.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves the condensation of 2-chlorobenzoic acid with glycine, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-chlorobenzoic acid", "glycine", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzoic acid with glycine in the presence of acetic anhydride and sodium acetate to form N-(2-chlorobenzoyl)glycine.", "Step 2: Cyclization of N-(2-chlorobenzoyl)glycine with sulfuric acid to form 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione.", "Step 3: Oxidation of 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione with hydrogen peroxide in the presence of sulfuric acid and water to form the final product." ] } | |
Número CAS |
120374-68-7 |
Fórmula molecular |
C9H6ClNO3 |
Peso molecular |
211.6 |
Pureza |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



